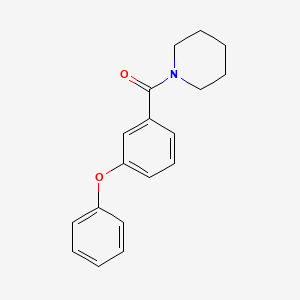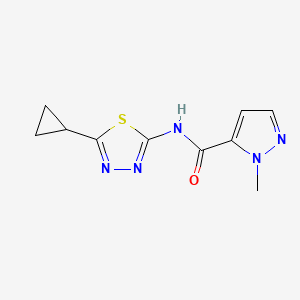
3-(4-fluorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide, also known as FMeOXA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of oxadiazole derivatives, which have been shown to possess a variety of biological activities. FMeOXA has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 3-(4-fluorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to act on multiple targets within the brain. It has been shown to inhibit the activity of enzymes involved in the production of beta-amyloid and tau proteins, as well as to modulate the activity of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, and to enhance neuronal survival and function. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-fluorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for use in research. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-fluorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide, including the development of more efficient synthesis methods, the identification of additional targets and mechanisms of action, and the evaluation of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-fluoroaniline with 2-methoxyethyl isocyanate, followed by cyclization with phosphoryl chloride and subsequent hydrolysis. This method has been reported to yield this compound in high purity and yield, making it a reliable and efficient method for the synthesis of this compound.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to possess neuroprotective properties, which may be attributed to its ability to inhibit the formation of beta-amyloid plaques and tau protein aggregates, both of which are hallmarks of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-18-7-6-14-11(17)12-15-10(16-19-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDYGFKVWJKMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5328668.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328701.png)
![4-(3,4-difluorobenzyl)-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5328703.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)
![3-ethyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328718.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5328727.png)
![3-[(dimethylamino)methyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5328733.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-phenylpiperazine](/img/structure/B5328745.png)
![N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide](/img/structure/B5328752.png)
![5-methyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5328754.png)
![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5328756.png)
![diethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B5328770.png)